4-methoxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOAPROKUUGJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323449 | |
| Record name | 4-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-22-4 | |
| Record name | 3400-22-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-methoxy-N-methylbenzamide
The synthesis of this compound can be accomplished through several established chemical routes, starting from different precursors and employing a range of reaction conditions.
Literature-Reported Synthetic Approaches
Key synthetic methods reported in the literature include:
Amidation of Carboxylic Acid Derivatives : A conventional and widely used method involves the reaction of a 4-methoxybenzoic acid derivative with methylamine (B109427). Typically, 4-methoxybenzoyl chloride is reacted with methylamine or its hydrochloride salt. rsc.org This reaction is often carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ether or tetrahydrofuran. rsc.org The initial step involves the conversion of 4-methoxybenzoic acid to the more reactive acid chloride using a reagent like thionyl chloride. rsc.org Alternatively, peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to directly couple 4-methoxybenzoic acid with methylamine derivatives, a common strategy in amide bond formation. smolecule.com
Direct Oxidation : A more modern and efficient approach involves the direct oxidation of 4-methylanisole (B47524) (4-methoxytoluene) in the presence of methylamine. One reported protocol utilizes tert-butyl hydroperoxide (TBHP) as the oxidant, catalyzed by a combination of iron(III) chloride (FeCl₃) and tetra-n-butylammonium iodide (TBAI). This reaction is notable for being conducted in water, aligning with green chemistry principles.
Catalytic Hydrogenation Route : An alternative pathway involves the synthesis of an intermediate amine, N-methyl-4-methoxyaniline, which is then acylated. For instance, a patented method describes the reductive alkylation of 4-ethoxyaniline (paraphenetidine) with paraformaldehyde and a Raney nickel catalyst to produce the N-methylated amine. A subsequent acylation step with 4-methoxybenzoyl chloride would yield the final this compound product.
Comparative Analysis of Synthesis Protocols
The various synthetic routes to this compound offer different advantages concerning yield, scalability, cost, and environmental impact. A comparative analysis highlights these distinctions.
The direct oxidation method using TBHP and an iron catalyst stands out for its high yield and the use of water as a solvent. However, it requires a significant amount of the TBHP oxidant and specific catalysts. The traditional amidation via an acid chloride is a robust and well-established method, though it involves multiple steps, including the preparation of the acid chloride with hazardous reagents like thionyl chloride. rsc.org The use of modern coupling agents like EDCI avoids the need for an acid chloride intermediate but can be more expensive. smolecule.comkoreascience.kr The catalytic hydrogenation route is a multi-step process that may be less direct but demonstrates the versatility of hydrogenation in benzamide (B126) synthesis.
| Method | Starting Materials | Key Reagents/Catalysts | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Oxidation | 4-methylanisole, Methylamine | TBHP, FeCl₃, TBAI | 78% | High yield, one-pot reaction, uses water as solvent. | Requires specific catalysts and large excess of oxidant. |
| Acid Chloride Amidation | 4-methoxybenzoic acid, Methylamine | Thionyl chloride, Base (e.g., K₂CO₃) | Generally high | Robust, well-established, uses common reagents. rsc.org | Multi-step, uses hazardous reagents (SOCl₂). rsc.org |
| Peptide Coupling | 4-methoxybenzoic acid, Methylamine derivative | EDCI, HOBt | High | Mild conditions, avoids acid chloride. smolecule.comkoreascience.kr | Coupling agents can be expensive. koreascience.kr |
| Hydrogenation/Acylation | Paraphenetidine, Paraformaldehyde | Raney nickel, H₂ gas | ~60% (for amine intermediate) | Highlights versatile hydrogenation strategies. | Multi-step process, requires high pressure. |
Derivatization Strategies for this compound Analogues
This compound serves as a scaffold for the synthesis of a wide range of analogues through various derivatization strategies. These modifications can be targeted at the aromatic ring or the N-methylbenzamide functional group.
Regioselective Functionalization Approaches
Regioselective functionalization allows for the precise introduction of new chemical groups at specific positions on the molecule.
Ortho-Metalation : The N-methylamido group is a powerful directing group for ortho-metalation (also known as directed ortho lithiation). acs.org Using a strong base like n-butyllithium, a lithium atom can be selectively introduced at the position ortho to the amide group (the C2 position). This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents, enabling the synthesis of ortho-functionalized derivatives. acs.org
Electrophilic Aromatic Substitution : The existing substituents on the benzene (B151609) ring—the methoxy (B1213986) group and the N-methylamido group—direct incoming electrophiles. The methoxy group is a strong activating, ortho-para directing group, while the amide group is deactivating and meta-directing. The powerful activating effect of the methoxy group dominates, directing electrophilic substitution (e.g., bromination, nitration) primarily to the positions ortho to it (C3 and C5). For example, bromination of the related 3-amino-4-methoxy-N-methylbenzamide occurs at the position ortho to the methoxy and amino groups. biorxiv.org
Catalytic C-H Functionalization : Modern catalytic methods offer alternative routes for regioselective functionalization. For instance, ruthenium-catalyzed reactions have been shown to achieve ortho-hydroxylation of N-methylbenzamides using an oxidant. Such protocols could potentially be adapted for the methoxylation or halogenation of this compound.
Modification of the N-methylbenzamide Moiety
The amide functional group itself is a site for various chemical transformations.
Amide Bond Replacement : The entire amide moiety can be replaced with bioisosteric groups to alter the compound's properties. Research on related benzamides has shown that replacing the amide with groups such as a thioamide, selenoamide, or sulfonamide can significantly impact biological activity.
Hydrolysis and Reduction : The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and methylamine. Conversely, the carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride, converting the amide into a secondary amine, N-benzyl-4-methoxyaniline.
Introduction of Substituents on the Aromatic Ring
Beyond regioselective methods, various substituents can be introduced onto the aromatic ring to create diverse analogues.
Halogenation : Halogens like chlorine and bromine can be introduced onto the aromatic ring via electrophilic aromatic substitution, directed by the methoxy group to the 3- and 5-positions. The resulting halogenated analogues, such as 3-chloro-4-methoxy-N-methylbenzamide, have distinct electronic properties. amazonaws.com
Nitration : The introduction of a nitro group (-NO₂) via nitrating agents (e.g., nitric acid and sulfuric acid) would also be directed to the positions ortho to the methoxy group. The electron-withdrawing nature of the nitro group significantly alters the electronic character of the aromatic ring compared to the parent compound. researchgate.net
Nucleophilic Aromatic Substitution : While less common for electron-rich rings, the methoxy group itself can sometimes be displaced by a strong nucleophile under specific conditions. For example, treatment with ammonia (B1221849) in THF at elevated temperatures can replace the methoxy group with an amino group, yielding 4-amino-N-methylbenzamide.
Advanced Catalytic Syntheses
Advanced catalytic methodologies offer efficient and selective pathways for the synthesis and transformation of benzamide derivatives. These methods often utilize transition metal catalysts to achieve high yields and functional group tolerance under specific reaction conditions.
Manganese-Catalyzed N-Methoxymethylation of Amides
A novel and efficient method for the N-methoxymethylation of primary amides using methanol (B129727) has been developed, employing a manganese(I) catalyst. rsc.org This process is notable for its use of methanol as both a methoxymethylating agent and a solvent, proceeding with the liberation of hydrogen gas as the only byproduct. rsc.org The reaction is catalyzed by a well-defined Mn(I) PNP pincer complex and has demonstrated broad applicability for functionalizing biologically active compounds. rsc.orgacs.org
The proposed mechanism for this transformation involves the initial dehydrogenation of methanol by the manganese catalyst to form formaldehyde. The primary amide then condenses with the in-situ generated formaldehyde, which is followed by a second condensation and subsequent hydrogenation sequence, ultimately yielding the N-(methoxymethyl)amide product. rsc.org Kinetic studies have provided insights into the reaction progress, as illustrated by the conversion of benzamide over time. rsc.org
Table 1: Kinetic Profile for the Mn-catalyzed Methoxymethylation of Benzamide
| Time (h) | Conversion (%) |
|---|---|
| 0 | 0 |
| 2 | 20 |
| 4 | 45 |
| 6 | 68 |
| 8 | 85 |
| 10 | >99 |
| 12 | >99 |
The data presented reflect the average of two separate sets of experiments conducted independently. rsc.org
This catalytic system showcases high efficiency and selectivity, avoiding the use of toxic reagents and multi-step protocols often required in traditional synthetic methods. rsc.org
Interrupted Borrowing Hydrogen (IBH) Strategy in Amide Synthesis
The Interrupted Borrowing Hydrogen (IBH) strategy has emerged as a powerful, atom-economical approach for forming C-C and C-heteroatom bonds. rsc.orgresearchgate.netrsc.org This strategy is a variation of the borrowing hydrogen (BH) or hydrogen autotransfer concept, where a catalyst "borrows" hydrogen from a substrate (typically an alcohol) to form a reactive intermediate (an aldehyde or ketone), which then reacts with another nucleophile. rsc.orgresearchgate.net In a typical BH process, the borrowed hydrogen is returned to the coupled intermediate. However, in the IBH strategy, the reduction step is intercepted by another process. rsc.org
The manganese-catalyzed N-methoxymethylation of primary amides using methanol is a prime example of an IBH strategy. rsc.orgresearchgate.net In this case, the nucleophilic attack of methanol interrupts the reduction of the N-methylene amide intermediate, leading to the formation of the N-methoxymethyl amide instead of the N-methyl amide. rsc.org This method avoids the need for pre-activated substrates and produces water as the main byproduct, highlighting its sustainable nature. rsc.orgresearchgate.netrsc.org
Copper-Catalyzed C-O Cross-Coupling Reactions Involving N-Methoxy Arylamides
Copper-catalyzed cross-coupling reactions provide a versatile method for the formation of C-O bonds. Specifically, the C-O cross-coupling of N-methoxy arylamides with arylboronic acids has been achieved using copper(I) iodide (CuI) as a catalyst. mdpi.com This reaction leads to the synthesis of aryl N-methoxy arylimidates. mdpi.comdp.tech The process demonstrates high selectivity for O-arylation. mdpi.com
A range of N-methoxy amides and arylboronic acids can be used in this reaction, which tolerates various functional groups. mdpi.com However, control experiments have indicated that N-methoxy-N-methylbenzamide was not a suitable substrate for this specific O-arylation reaction under the tested conditions, as the desired product was not formed. mdpi.com This suggests that the N-methyl group may interfere with the catalytic cycle.
Table 2: Substrate Scope in Copper-Catalyzed C-O Coupling of N-Methoxy Amides
| N-Methoxy Amide | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| N-methoxybenzamide | Phenylboronic acid | O-phenyl-N-methoxybenzimidate | 85 |
| N-methoxy-4-methylbenzamide | Phenylboronic acid | O-phenyl-N-methoxy-4-methylbenzimidate | 92 |
| N-methoxy-4-chlorobenzamide | Phenylboronic acid | O-phenyl-N-methoxy-4-chlorobenzimidate | 78 |
| N-methoxybenzamide | p-Tolylboronic acid | O-(p-tolyl)-N-methoxybenzimidate | 88 |
Reaction conditions: N-methoxy amide (0.2 mmol), arylboronic acid (1.5 equiv.), CuI (0.2 equiv.), Na3PO4·12H2O (2 equiv.), DCE (2.0 mL), air, 130 °C, 24 h. Isolated yields. mdpi.com
The proposed mechanism involves the coordination of the N-methoxy amide to the copper catalyst, followed by reaction with the arylboronic acid. mdpi.com
Photochemical Reaction Pathways for Benzamide Cyclization
Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing electronically excited states that are not available through thermal methods. nih.gov These light-promoted transformations can lead to the formation of strained and unique molecular architectures. nih.gov
One common type of photochemical reaction is cyclization. For instance, the Mallory reaction involves the photo-induced cyclization of stilbene (B7821643) derivatives to form phenanthrenes. researchgate.net While the photocyclization of tertiary benzanilides has been challenging, related transformations of benzamides have been explored. researchgate.net Visible-light-induced photocatalysis has been employed for intramolecular radical addition, oxidation, and rearrangement cascade reactions of o-alkynylated benzamides to produce functionalized phthalimides. rsc.org
Photochemical reactions can proceed through various mechanisms, including photoinduced electron transfer (photoredox) or energy transfer. acs.org In photoredox catalysis, the photoexcited catalyst can act as a potent oxidant or reductant, initiating reactions through single-electron transfer. acs.org Energy transfer catalysis involves the transfer of energy from the photoexcited catalyst to a substrate, which then undergoes a chemical transformation. acs.org These principles have been applied to a variety of synthetic challenges, including cycloadditions and cascade reactions. rsc.orgacs.org
Reactivity Studies and Reaction Mechanisms
Understanding the reactivity and reaction mechanisms of benzamides is crucial for controlling their transformations and designing new synthetic routes.
Mechanistic Investigations of Amide Hydrolysis in Benzamide Derivatives
The hydrolysis of amides, including benzamide derivatives, has been the subject of extensive mechanistic study. researchgate.netnih.gov In relatively dilute strong acids, the hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide is understood to proceed through a mechanism where two water molecules react with the O-protonated amide in the rate-determining step. researchgate.net This is similar to the mechanism of ester hydrolysis. researchgate.net
However, at higher acid concentrations (above approximately 60% H2SO4), the reaction rate increases more than expected, suggesting a change in mechanism. researchgate.net In these strongly acidic conditions, it is proposed that a second proton transfer to the O-protonated benzamide occurs, which is the rate-determining step. This is followed by the irreversible loss of the amine portion to form an acylium ion, which then reacts with water to yield the carboxylic acid product. researchgate.net
The reactivity of benzamide derivatives to hydrolysis is influenced by N-alkylation. Studies have shown an unusual reactivity order of primary > tertiary > secondary for the hydrolysis of benzamide, N,N-dimethylbenzamide, and N-methylbenzamide in aqueous sulfuric acid. researchgate.net This trend is attributed to variations in the enthalpy of activation (ΔH‡) with the structure of the amide. researchgate.net Kinetic isotope effect studies are a valuable tool for probing the transition state structures in these hydrolysis reactions, helping to distinguish between different proposed mechanisms. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(methoxymethyl)amide |
| Benzamide |
| Methanol |
| Formaldehyde |
| N-methylene amide |
| N-methyl amide |
| N-methoxy arylamides |
| Arylboronic acids |
| Copper(I) iodide |
| Aryl N-methoxy arylimidates |
| N-methoxy-N-methylbenzamide |
| N-methoxybenzamide |
| Phenylboronic acid |
| O-phenyl-N-methoxybenzimidate |
| N-methoxy-4-methylbenzamide |
| O-phenyl-N-methoxy-4-methylbenzimidate |
| N-methoxy-4-chlorobenzamide |
| O-phenyl-N-methoxy-4-chlorobenzimidate |
| p-Tolylboronic acid |
| O-(p-tolyl)-N-methoxybenzimidate |
| Stilbene |
| Phenanthrene |
| Tertiary benzanilides |
| o-alkynylated benzamides |
| Phthalimides |
| N,N-dimethylbenzamide |
| Acylium ion |
Specific-Base Catalyzed Deprotonation Mechanisms
In the presence of a strong base, such as hydroxide (B78521) ions, N-(hydroxymethyl)benzamide derivatives, including those with a 4-methoxy substituent, can undergo a specific-base catalyzed deprotonation of the hydroxyl group. researchgate.netresearchgate.net This initial deprotonation is followed by a rate-determining step involving the loss of the benzamidate, leading to the formation of an aldehyde. researchgate.netresearchgate.net This E1cB-like mechanism is characterized by a first-order dependence on the hydroxide ion concentration at lower base concentrations, which transitions to a zero-order dependence at higher concentrations. researchgate.net This indicates that the deprotonation step becomes rapid and reversible at high base concentrations, with the subsequent breakdown of the resulting alkoxide being the slower, rate-limiting step. researchgate.net
Intramolecular General-Base Catalyzed Processes
For certain benzamide derivatives, intramolecular catalysis plays a crucial role in their hydrolysis. In the case of 4-methoxy-N-(hydroxymethyl)benzamide, at high hydroxide concentrations, a competitive reaction pathway involving amidic hydrolysis emerges. researchgate.net This has been proposed to occur through an intramolecular general-base catalyzed mechanism. researchgate.net In this process, a nearby functional group within the same molecule acts as a general base to facilitate the reaction. For instance, a neighboring carboxyl group in its ionized form can act as a general base to catalyze the interconversion of neutral and zwitterionic forms of the tetrahedral carbinolamine intermediate, which is a key step in the hydrolysis of some amides. rsc.org This type of intramolecular assistance can significantly accelerate the rate of amide hydrolysis.
Kinetic Studies of Benzamide Reactions
Kinetic studies provide valuable insights into the reaction mechanisms of benzamides. The hydrolysis of benzamides, including this compound, is influenced by factors such as pH and the presence of catalysts.
The alkaline hydrolysis of benzamide and N-methylbenzamide is accompanied by significant oxygen exchange between the amide and water. researchgate.net The rate of hydrolysis is dependent on the hydroxide ion concentration. researchgate.net For N-(hydroxymethyl)benzamide derivatives, the reaction with hydroxide ions is typically first-order at low concentrations. researchgate.net However, for derivatives like 3-methyl, 4-methyl, and 4-methoxy-N-(hydroxymethyl)benzamide, the reaction mechanism can shift at higher hydroxide concentrations, with amidic hydrolysis becoming a competitive process. researchgate.net For instance, in a 1M KOH solution, these compounds exhibit reaction half-lives of approximately 17 seconds. researchgate.net
Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation
Deuterium labeling is a powerful tool for elucidating reaction mechanisms. In the study of benzamide reactions, isotopic labeling experiments have provided evidence for proposed mechanistic pathways. For example, in cobalt-catalyzed oxidative cyclization reactions of benzamides, deuterium labeling studies have been employed to investigate the mechanism, including the key C-H bond activation step. nih.govfigshare.comnih.gov
In manganese-catalyzed methoxymethylation of primary amides using methanol, deuterium labeling experiments with methanol-d1 (CH3OD) and methanol-d4 (B120146) (CD3OD) confirmed that methanol acts as both a C1 source and a nucleophile. rsc.org Similarly, in nickel-catalyzed C-H coupling of benzamides with oxetanes, deuterium-labeling experiments with [D5]-benzamide showed significant ortho-H/D scrambling, providing insights into the reaction mechanism. The solvent kinetic isotope effect (kH2O/kD2O) can also differentiate between reaction mechanisms. For the hydrolysis of benzamide, the kH2O/kD2O ratio is 1.4, while for N,N-dimethylbenzamide it is 0.88, indicating differences in the partitioning of the tetrahedral intermediate. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Benzamide Moiety
The benzamide moiety exhibits both electrophilic and nucleophilic characteristics, which are influenced by the substituents on the aromatic ring and the amide nitrogen.
The carbonyl carbon of the amide group is electrophilic, but this electrophilicity is tempered by the resonance donation of the nitrogen lone pair. futurelearn.com However, the amide bond in this compound can still undergo nucleophilic attack, leading to hydrolysis under acidic or alkaline conditions to yield 4-methoxybenzoic acid and methylamine. The methoxy group, being electron-donating, can influence the reactivity.
The aromatic ring of this compound can undergo electrophilic aromatic substitution. The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the methoxy group itself can be displaced by strong nucleophiles in nucleophilic aromatic substitution reactions. For example, treatment with ammonia in THF at 60°C can replace the methoxy group with an amino group to form 4-amino-N-methylbenzamide.
Below is a table summarizing the reactivity of the benzamide moiety:
| Reaction Type | Reagent/Condition | Product |
| Alkaline Hydrolysis | Aqueous NaOH (10% w/v), 100°C | 4-methoxybenzoic acid and methylamine |
| Nucleophilic Aromatic Substitution | NH₃ in THF, 60°C | 4-amino-N-methylbenzamide |
Structural Elucidation and Conformational Landscape Analysis
Advanced Spectroscopic Characterization Methods
Spectroscopic methods are pivotal in delineating the structural features of 4-methoxy-N-methylbenzamide.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound.
In ¹H NMR spectra recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed that correspond to the different types of protons in the molecule. rsc.org The N-methyl protons typically appear as a doublet due to coupling with the adjacent N-H proton, with a chemical shift value of approximately 2.99 ppm. rsc.org The methoxy (B1213986) group protons present as a sharp singlet at around 3.84 ppm. rsc.org The aromatic protons on the benzene (B151609) ring appear as a set of multiplets in the range of 6.91 to 7.72 ppm. rsc.org A broad singlet corresponding to the amide (NH) proton is also observed. rsc.org
¹³C NMR data further corroborates the structure. The carbonyl carbon of the amide group shows a resonance at approximately 167.9 ppm. rsc.org The carbon of the N-methyl group is found at about 26.9 ppm, while the methoxy carbon resonates at 55.5 ppm. rsc.org The aromatic carbons exhibit signals within the typical range, with the carbon attached to the methoxy group appearing at a distinct chemical shift due to its electron-donating nature. rsc.org
¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.99 | d | N-CH₃ |
| ¹H | 3.84 | s | O-CH₃ |
| ¹H | 6.07 | br s | NH |
| ¹H | 6.91 | d | Ar-H |
| ¹H | 7.72 | d | Ar-H |
| ¹³C | 26.9 | N-CH₃ | |
| ¹³C | 55.5 | O-CH₃ | |
| ¹³C | 113.8 | Ar-C | |
| ¹³C | 127.1 | Ar-C | |
| ¹³C | 128.8 | Ar-C | |
| ¹³C | 162.2 | Ar-C (C-OCH₃) | |
| ¹³C | 167.9 | C=O |
Data obtained in CDCl₃. rsc.org
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays a characteristic absorption band for the amide carbonyl (C=O) stretching vibration, typically observed in the region of 1650–1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a distinct band around 3300 cm⁻¹. Furthermore, C-H stretching vibrations of the aromatic ring and the methyl groups are also evident, along with the C-O stretching of the methoxy group.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring conjugated with the amide group gives rise to characteristic absorption bands in the UV region, which are influenced by the methoxy substituent.
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula of the compound is C₉H₁₁NO₂, corresponding to a molecular weight of 165.19 g/mol . nih.govsmolecule.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. beilstein-journals.org The fragmentation pattern typically involves the cleavage of the amide bond and the loss of the methyl and methoxy groups, providing further structural insights.
Electron Spin Resonance (ESR) spectroscopy is a technique specific for detecting and analyzing species with unpaired electrons (paramagnetic species). In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and therefore does not produce an ESR signal. This technique would be applicable only if the molecule were to be converted into a radical ion or complexed with a paramagnetic metal ion. tsijournals.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
X-ray Crystallographic Investigations of Molecular and Supramolecular Architecture
X-ray crystallographic studies have revealed that this compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis of the crystal structure shows that the molecule adopts a nearly planar conformation. A key conformational feature is the dihedral angle between the plane of the benzene ring and the amide group, which has been determined to be 10.6(1)°. researchgate.net This small deviation from planarity allows for effective π-electron conjugation between the aromatic ring and the amide functionality.
In the crystal, molecules are interconnected through intermolecular N—H···O hydrogen bonds, forming chains. researchgate.net These chains are further linked by C—H···π interactions, resulting in a three-dimensional supramolecular network. researchgate.net The bond lengths within the molecule are within the normal ranges for substituted benzamides. researchgate.net For instance, the C-N bond length of the amide group is consistent with a partial double bond character due to resonance.
Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.7350 (17) |
| b (Å) | 9.2750 (19) |
| c (Å) | 10.719 (2) |
| β (°) | 99.83 (3) |
| V (ų) | 855.7 (3) |
| Z | 4 |
| Dihedral angle (benzene ring to amide group) (°) | 10.6 (1) |
Data from Yuan and Liu (2012). researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Intermolecular Hydrogen Bonding Networks
The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The primary interaction is an N—H···O hydrogen bond where the amide hydrogen acts as a donor to the carbonyl oxygen of an adjacent molecule. acs.orgnih.gov This interaction is further supported by a weaker C—H···O contact. acs.orgnih.gov These hydrogen bonds link the molecules into chains that propagate along the b-axis of the crystal lattice. nih.govresearchgate.netacs.orgnih.gov The geometric parameters of these hydrogen bonds have been determined through single-crystal X-ray diffraction.
Table 1: Hydrogen-Bond Geometry (Å, °) for this compound Cg1 represents the centroid of the C1–C6 benzene ring. Symmetry codes: (i) -x, y+1/2, -z+1/2; (ii) x, -y-1/2, z-1/2. Data sourced from Yuan & Liu (2012). nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N—H0A···O2(i) | 0.86 | 2.20 | 2.961 (2) | 147 |
| C1—H1A···O2(i) | 0.93 | 2.46 | 3.378 (3) | 169 |
Characterization of C-H···π Interactions and Three-Dimensional Crystal Packing
Beyond the primary hydrogen bonding, the crystal packing is consolidated into a robust three-dimensional network by C—H···π interactions. acs.orgnih.gov Specifically, a hydrogen atom from a methyl group (C7) interacts with the π-system of the benzene ring of a neighboring molecule. acs.orgnih.gov This interaction links the previously described hydrogen-bonded chains, resulting in a complex and stable supramolecular assembly. acs.orgnih.govmdpi.com The geometry of this C—H···π interaction is detailed in the crystal structure analysis. nih.gov
Table 2: C—H···π Interaction Geometry (Å, °) for this compound Cg1 represents the centroid of the C1–C6 benzene ring. Symmetry code: (ii) x, -y-1/2, z-1/2. Data sourced from Yuan & Liu (2012). nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C7—H7C···Cg1(ii) | 0.96 | 2.94 | 3.816 (3) | 153 |
Conformational Preference Studies
The conformational landscape of this compound is primarily defined by rotation around the C(aryl)—C(amide) bond and the C(amide)—N bond. While rotation around the C-N amide bond is significantly restricted due to its partial double bond character, the rotation around the C(aryl)-C(amide) bond is more dynamic and subject to substituent effects.
Experimental Determination of Rotational Barriers and Conformer Populations
Influence of Substituents on Conformational Dynamics
Substituents on the benzamide (B126) scaffold play a critical role in modulating the molecule's conformational dynamics.
N-Methyl Group : The presence of the N-methyl group allows for distinct conformer orientations relative to the carbonyl plane. The preferred conformation is one that minimizes steric strain while preserving favorable electrostatic interactions. In solution, secondary amides like N-methylbenzamide strongly prefer the S-trans conformation. nih.gov
Para-Methoxy Group : The methoxy group at the para-position exerts a significant electronic influence. As a strong electron-donating group, it increases electron density on the aromatic ring through resonance. researchgate.net This enhanced π-electron conjugation with the amide functionality helps to stabilize the near-planar ground state of the molecule. Consequently, the presence of an electron-donating para-methoxy group is expected to decrease the rotational barrier around the C(aryl)-C(amide) bond compared to the unsubstituted N-methylbenzamide. This effect contrasts sharply with electron-withdrawing substituents (e.g., a nitro group), which decrease electron density on the ring and alter the molecule's reactivity and conformational energetics. The para-position is a sensitive site where electronic effects can effectively manipulate molecular properties without introducing the significant steric hindrance often seen with ortho-substituents. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement, yielding information about energy, electron distribution, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
For 4-methoxy-N-methylbenzamide, geometry optimization is typically performed using a functional like B3LYP or BP86 combined with a basis set such as 6-311++G** or def2-TZVP. uva.nlias.ac.in The calculations aim to find the minimum energy conformation of the molecule. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.
Studies on this compound and related structures reveal a nearly planar conformation. The dihedral angle between the plane of the benzene (B151609) ring and the amide group is small, calculated to be approximately 10.6(1)°. This planarity facilitates π-electron conjugation between the aromatic ring and the amide group, which contributes to the molecule's stability. The electron-donating methoxy (B1213986) group at the para-position enhances the electron density on the aromatic ring, further stabilizing this planar arrangement.
A comparison between experimental X-ray crystallography data and theoretical DFT calculations shows good agreement for the geometric parameters.
Table 1: Selected Optimized and Experimental Geometric Parameters of this compound
| Parameter | Bond/Angle | DFT Calculated Value (Typical) | Experimental Value (X-ray) nih.gov |
|---|---|---|---|
| Bond Length | C=O | ~1.24 Å | - |
| Bond Length | C(ring)-C(amide) | ~1.49 Å | 1.492 (3) Å |
| Bond Length | C(amide)-N | ~1.34 Å | 1.333 (3) Å |
| Bond Length | N-C(methyl) | ~1.45 Å | 1.451 (3) Å |
| Bond Length | C(ring)-O(methoxy) | ~1.36 Å | 1.365 (3) Å |
| Bond Length | O(methoxy)-C(methyl) | ~1.42 Å | 1.420 (3) Å |
| Bond Angle | O=C-N | ~122° | - |
| Dihedral Angle | C(ring)-C(ring)-C(amide)-N | ~10° | 10.6 (1)° |
Note: DFT values are representative and can vary slightly based on the chosen functional and basis set. Experimental data is from single-crystal X-ray diffraction.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular interactions by transforming the complex molecular wavefunction into a representation of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This analysis provides insights into the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. ias.ac.in
In this compound, significant delocalization occurs from the lone pair of the nitrogen atom to the antibonding π* orbital of the adjacent carbonyl group (n(N) → π*(C=O)). This interaction is characteristic of the amide resonance and is responsible for the partial double bond character of the C-N bond, leading to a shorter bond length and a planar amide group.
Furthermore, NBO analysis can quantify the stabilizing energy associated with these electron delocalizations. For example, in a related compound, 3-amino-4-methoxy benzamide (B126), the interaction between the oxygen lone pair of the methoxy group and the antibonding orbitals of the ring system was analyzed to understand its influence. ias.ac.in A key interaction in such systems is the delocalization from a lone pair on the methoxy oxygen to the π* orbitals of the benzene ring, which contributes to the electron-donating nature of the substituent.
Table 2: Illustrative NBO Analysis for Key Interactions in a Substituted Benzamide Structure
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π* C=O | ~60-70 | Amide Resonance |
| LP(1) O(methoxy) | π* C=C (ring) | ~5-10 | Methoxy-Ring Conjugation |
Note: E(2) is the stabilization energy calculated by second-order perturbation theory. uni-muenchen.de Values are illustrative based on typical benzamide systems.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. d-nb.info It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. ias.ac.in
The MEP map is color-coded to indicate charge distribution:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack.
Green/Yellow: Regions of near-zero potential, often corresponding to the nonpolar parts of the molecule like the carbon framework of the benzene ring.
For this compound, the MEP map would show a deep red region around the carbonyl oxygen atom, indicating it is the primary site for electrophilic interaction. ias.ac.in A less intense red region would be located around the methoxy oxygen. The hydrogen atom of the N-H group would be depicted in blue, highlighting its acidic nature and role as a hydrogen bond donor. ias.ac.in This visualization provides a clear rationale for the molecule's intermolecular interaction patterns. d-nb.info
Natural Charge Analysis, derived from the NBO method, calculates the distribution of electronic charge among the atoms in a molecule. ias.ac.in This provides a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis.
In this compound, the analysis would confirm the high electronegativity of the oxygen atoms, which would carry significant negative charges. The carbonyl carbon would have a substantial positive charge due to its bonds with two highly electronegative oxygen and nitrogen atoms. The nitrogen atom's charge would be negative, though its magnitude would be reduced by the delocalization of its lone pair into the carbonyl group. Hydrogen atoms, particularly the one attached to nitrogen, would exhibit positive charges.
Table 3: Typical Natural Atomic Charges for this compound (Calculated via DFT)
| Atom | Natural Charge (e) |
|---|---|
| O (Carbonyl) | ~ -0.65 |
| O (Methoxy) | ~ -0.55 |
| N (Amide) | ~ -0.83 rsc.org |
| C (Carbonyl) | ~ +0.70 |
| H (on Nitrogen) | ~ +0.40 |
Note: Values are illustrative and depend on the specific computational method (e.g., M06-2X/6-311++G) and molecular conformation. rsc.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Vibrational Analysis and Spectroscopic Prediction
Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. This is achieved by calculating the harmonic vibrational frequencies, which correspond to the fundamental modes of molecular vibration.
Harmonic vibrational frequency calculations are typically performed using DFT following a successful geometry optimization. acs.org The calculation of the second derivatives of the energy with respect to atomic positions yields a Hessian matrix, and its diagonalization gives the vibrational frequencies and their corresponding normal modes. uva.nl
The results serve two main purposes:
Conformation Confirmation: A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure. acs.org
Spectral Prediction: The calculated frequencies, after applying a scaling factor to account for anharmonicity and method limitations, can be compared with experimental IR and Raman spectra. researchgate.net This allows for the detailed assignment of spectral bands to specific molecular motions (e.g., C=O stretch, N-H bend, C-H stretch). researchgate.net
For this compound, key predicted vibrational modes would include the N-H stretching vibration, the C=O stretching vibration, aromatic ring stretching modes, and the asymmetric and symmetric stretching of the methoxy group.
Table 4: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3450 | 3300-3500 |
| Aromatic C-H Stretch | ~3100-3000 | 3100-3000 |
| Methyl C-H Stretch | ~2980-2850 | 2980-2850 |
| C=O Stretch (Amide I) | ~1650 | 1630-1680 |
| C=C Aromatic Stretch | ~1600, 1580, 1500 | 1610-1450 |
| N-H Bend (Amide II) | ~1540 | 1510-1570 |
| C-N Stretch | ~1250 | 1200-1300 |
| C-O-C Asymmetric Stretch | ~1240 | 1230-1270 |
| C-O-C Symmetric Stretch | ~1030 | 1020-1075 |
Note: Predicted values are illustrative and require scaling for direct comparison with experimental data.
Normal Coordinate Analysis using DFT Force Fields
Normal Coordinate Analysis (NCA) utilizing force fields derived from Density Functional Theory (DFT) calculations is a standard method for the detailed assignment of vibrational spectra in benzamide derivatives. researchgate.net For molecules like this compound, DFT methods such as B3LYP with various basis sets (e.g., 6-31G(d,p), cc-pVTZ, 6-311++G(d,p)) are employed to optimize the molecular geometry and compute harmonic vibrational frequencies. researchgate.net
The process involves calculating the force constant matrix (the F matrix) from the DFT output and determining the kinetic energy matrix (the G matrix) based on the molecular geometry using Wilson's FG matrix method. researchgate.net The resulting vibrational modes are often mixtures of several internal coordinates, and NCA helps to quantify the potential energy distribution (PED) for each mode, providing a precise assignment for the observed peaks in experimental FT-IR and FT-Raman spectra. researchgate.net Studies on related molecules, such as 3-amino-4-methoxy benzamide, have shown that vibrational frequencies calculated via DFT are in good agreement with experimental data. researchgate.net
Table 1: Example of Vibrational Mode Assignment for a Benzamide Derivative Using DFT (Note: Data presented is illustrative of the method as applied to benzamide derivatives)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Based on PED) |
|---|---|---|---|
| ν(N-H) | 3450 | 3400 | N-H stretching |
| ν(C=O) | 1680 | 1650 | C=O stretching |
| β(N-H) | 1550 | 1530 | N-H in-plane bending |
| ν(C-N) | 1410 | 1400 | C-N stretching |
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. These simulations model the atomic motions over time by integrating Newton's equations of motion, allowing for the observation of conformational transitions and the determination of equilibrium populations of different conformers. For related benzamides, MD simulations have been crucial in understanding how different environments, such as various solvents or the solid state, influence conformational preferences. squarespace.comacs.org
Car-Parrinello Molecular Dynamics Studies
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT for the calculation of electronic structure and forces with molecular dynamics for the motion of the nuclei. mdpi.com This approach avoids the use of pre-parameterized force fields, making it particularly useful for studying systems where electronic polarization or charge transfer effects are significant, such as in hydrogen-bonded complexes. mdpi.com For derivatives like 2-hydroxy-N-methylbenzamide, CPMD has been successfully used to investigate geometric and spectroscopic properties both in a vacuum and in the solid state, providing a dynamic picture of the molecular structure and interactions. researchgate.net This method allows for an accurate description of spectral and structural parameters, validating its use for complex benzamide systems. mdpi.com
Investigation of Solvent Effects on Conformation
The conformation of benzamides can be profoundly influenced by the solvent environment. MD simulations are particularly effective at quantifying these effects. For instance, studies on the related isomer ortho-methoxy-N-methylbenzamide show that intramolecular hydrogen bonds, which stabilize a planar conformation, are largely maintained in aprotic, nonpolar environments like chloroform (B151607) or in a vacuum. squarespace.com However, in protic solvents such as methanol (B129727) and water, these intramolecular bonds are significantly disrupted as the molecule forms intermolecular hydrogen bonds with the solvent molecules. squarespace.comacs.org This leads to a considerable shift in the conformational equilibrium. squarespace.com MD simulations can quantify these changes by tracking key dihedral angles and intermolecular distances over the course of the simulation. squarespace.com
Table 2: MD Simulation Results on Hydrogen Bonding in a Methoxy-N-methylbenzamide Isomer in Different Solvents (Data based on studies of the ortho-isomer, illustrating the methodology)
| Environment | H-Bonded Conformation (%) | Average H···O Distance (Å) | Source |
|---|---|---|---|
| Vacuum/Gas Phase | ~94% | - | squarespace.com |
| Chloroform | High | 3.30 | squarespace.com |
| Methanol | Reduced | - | squarespace.com |
| Water | Considerably Decreased | 3.39 | squarespace.com |
Analysis of Intramolecular Hydrogen Bonding Energetics
For this compound, an intramolecular hydrogen bond between the para-positioned methoxy group and the amide N-H group is geometrically impossible due to their spatial separation. The molecule's structure, as determined by X-ray crystallography, instead features intermolecular N—H···O hydrogen bonds that link molecules into chains within the crystal lattice. nih.govresearchgate.net These intermolecular interactions are critical to its solid-state packing. In contrast, the related isomer ortho-methoxy-N-methylbenzamide features a strong intramolecular hydrogen bond that significantly influences its conformation and properties. squarespace.comrsc.org The analysis of hydrogen bonding in this compound therefore focuses on its intermolecular interactions.
Table 3: Intermolecular Hydrogen Bond Geometry in Crystalline this compound
| Interaction (D—H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N—H···O | 0.86 | 2.20 | 2.961 | 147 |
| C—H···O | 0.93 | 2.46 | 3.378 | 169 |
Source: nih.gov
Topological Studies for Hydrogen Bond Quantification
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing and quantifying hydrogen bonds based on the topology of the electron density (ρ(r)). researchgate.net In this approach, the presence of a bond path and a (3, -1) bond critical point (BCP) between a hydrogen donor and an acceptor is a definitive criterion for a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature. This type of topological analysis has been applied to related benzamides to calculate the energy of intramolecular hydrogen bonds. ias.ac.in For this compound, QTAIM can be used to characterize the intermolecular N—H···O and C—H···O interactions observed in its crystal structure. nih.gov
Quantum Effects on Hydrogen Bond Properties
For hydrogen bonds, especially those involving light hydrogen atoms, nuclear quantum effects like zero-point energy and proton tunneling can be significant. These effects influence the geometry and dynamics of the hydrogen bond. Path Integral Molecular Dynamics (PIMD) is a computational technique used to study such quantum phenomena. PIMD simulations have been employed to investigate the influence of quantum effects on the intramolecular hydrogen bond properties in related molecules like 2-hydroxy-N-methylbenzamide. researchgate.net Such studies reveal that quantum delocalization can alter the effective position of the proton and the strength of the hydrogen bond, providing a more accurate description than purely classical simulations. researchgate.net
Biological Activity Investigations and Molecular Mechanisms
Antimicrobial Activity Studies
The benzamide (B126) scaffold is a foundational component in the development of various antimicrobial agents. nanobioletters.com Research has consistently shown that derivatives of benzamide can exhibit significant antibacterial and antifungal properties, drawing interest from the scientific community to explore novel variations for therapeutic use. nanobioletters.comnih.gov
Antibacterial Efficacy Against Bacterial Strains
While direct studies on 4-methoxy-N-methylbenzamide are limited, the broader class of benzamide derivatives has been reported to possess antibacterial activity against various strains, including drug-resistant ones like MRSA. ontosight.ai The biological activity is often linked to the specific substitutions on the benzamide structure. For instance, studies on other novel benzamide derivatives have demonstrated significant zones of inhibition against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with some compounds showing minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com This highlights the potential of the core benzamide structure as a platform for developing new antibacterial agents.
Antifungal Activity Assessment
Benzamide derivatives are recognized for their antifungal effects. nih.gov The structural features of these compounds are critical to their mechanism of action. Studies on derivatives of this compound have shown promising results. For example, benzimidazole (B57391) derivatives synthesized using a 3,4-diamine-N-methoxy-N-methylbenzamide intermediate displayed moderate to excellent antifungal activities against a variety of fungal strains, including multiple species of Candida and Aspergillus. nih.gov Some of these compounds exhibited potency equal to or greater than existing antifungal drugs like fluconazole (B54011) and itraconazole (B105839) against certain strains. nih.gov
Further research into other complex benzamide derivatives has identified compounds with potent activity against plant-pathogenic fungi such as Rhizoctonia solani and S. ampelimum. jst.go.jp One derivative, compound 17 , showed a high efficacy with an EC50 value of 0.95 mg/L against S. ampelimum, marking it as a potential lead for developing new antifungal agents. jst.go.jp The antifungal potential is also noted in thiourea (B124793) derivatives containing a benzamide moiety, indicating the versatility of this chemical class in combating fungal pathogens. ontosight.ai
Anticancer Activity Research
The investigation of benzamide derivatives for anticancer applications is an active area of research. evitachem.comnih.gov These compounds have been explored for their ability to inhibit cancer cell growth, with mechanisms often involving the modulation of key cellular pathways. ontosight.aievitachem.com
In Vitro Screening Against Cancer Cell Lines
Derivatives containing the methoxy-N-methylbenzamide structure have been evaluated for their cytotoxic effects on various cancer cell lines. While data specifically for this compound is not extensively detailed, closely related compounds have shown significant activity. For instance, a derivative of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide demonstrated potent antiproliferative effects.
The table below summarizes the in vitro activity of this related benzamide derivative against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 10.8 |
| MCF-7 | Breast Cancer | 12.5 |
| SW480 | Colon Cancer | 15.3 |
| Data sourced from studies on N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide, a related derivative. |
Additionally, other research has shown that flavonoid-based amide derivatives can exhibit potent cytotoxicity against triple-negative breast cancer (TNBC) cells (MDA-MB-231), with some compounds showing significantly greater potency than the standard chemotherapy drug 5-fluorouracil. nih.gov This underscores the potential of the benzamide scaffold in designing novel anticancer agents.
Mechanisms of Cancer Cell Growth Inhibition and Apoptosis Induction
The anticancer effects of benzamide derivatives are often attributed to their ability to interfere with cell cycle progression and induce programmed cell death (apoptosis). ontosight.aismolecule.com Research into the mechanisms of related compounds provides insight into how this compound might function.
One key mechanism is the disruption of the cell cycle. For example, derivatives of N-substituted benzamides have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.net Specifically, a derivative of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide was found to cause cell cycle arrest at the G1 phase. Other studies have identified dual inhibitors of CDK2 and CDK9, key regulators of the cell cycle, leading to G2/M arrest and subsequent apoptosis. acs.org
The induction of apoptosis is another critical mechanism. This programmed cell death can be triggered through various signaling pathways. Studies on benzamide derivatives have shown they can induce apoptosis by activating caspases and promoting dysfunction in the mitochondria. Some derivatives have been found to inhibit NF-kappaB, a protein complex that promotes cell survival, thereby making cancer cells more susceptible to apoptosis. researchgate.net Furthermore, certain flavonoid-based amide derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax and caspase-3. nih.gov
Anti-inflammatory Response Investigations
The benzamide class of compounds is known for its potential anti-inflammatory properties. ontosight.aiontosight.aiontosight.ai This activity is often linked to the inhibition of pro-inflammatory signaling molecules.
Investigations into compounds structurally similar to this compound have provided evidence of anti-inflammatory effects. A study on 4-Fluoro-N-methoxy-N-methylbenzamide demonstrated that it could significantly reduce the levels of pro-inflammatory cytokines in vitro. The proposed mechanism for this effect is the inhibition of p38 MAPK, a key enzyme in inflammatory response pathways. The IC50 value for the inhibition of p38 MAPK by this fluorinated analogue was reported to be 1 µM.
Other research into benzamide derivatives has further supported their role as potential anti-inflammatory agents. The ability to modulate inflammatory pathways suggests that these compounds could be candidates for further exploration in the treatment of inflammatory conditions. smolecule.com The specific molecular interactions, such as binding to enzymes or receptors involved in inflammation, are key to their therapeutic potential. evitachem.com
Inhibition of Pro-inflammatory Cytokine Production
Benzamide derivatives are recognized for their potential to modulate inflammatory responses. Research into analogous compounds suggests that the benzamide scaffold is a viable starting point for developing inhibitors of pro-inflammatory cytokine production. For instance, studies on compounds structurally related to this compound, such as 4-fluoro-N-methoxy-N-methylbenzamide, have demonstrated a significant reduction in the levels of pro-inflammatory cytokines in vitro. This suggests a potential anti-inflammatory pathway. The general class of benzamides has been shown to inhibit the production of key inflammatory mediators. ontosight.ai
Patents related to benzamide derivatives further support their role as cytokine inhibitors, proposing their use for treating chronic inflammatory diseases. google.com.nagoogle.com The mechanism often involves targeting specific signaling pathways that regulate the synthesis and release of cytokines like TNF-α. google.com.nagoogle.com While direct evidence for this compound is not extensively detailed in current literature, the established activity of the broader benzamide class provides a strong rationale for its investigation as a potential anti-inflammatory agent. ontosight.airesearchgate.netwalshmedicalmedia.com
Pharmacological and Biochemical Characterization
The pharmacological profile of this compound is defined by its interactions with biological systems at a molecular level, its metabolic fate, and its suitability for modern drug discovery techniques.
Interaction with Biological Targets: Receptors and Enzymes
The mechanism of action for this compound and its derivatives is rooted in their interaction with specific molecular targets, including enzymes and receptors. The methoxy (B1213986) and N-methyl groups are crucial for determining the binding affinity and specificity of the compound. By forming stable complexes within the active sites of enzymes, these molecules can block substrate access and inhibit enzyme activity.
Derivatives of this compound have been investigated for their ability to modulate various biological targets. For example, related benzamide structures containing oxadiazole or pyrazole (B372694) rings are known to bind to enzymes and receptors, which may lead to the inhibition of enzymatic processes or the modulation of receptor functions. smolecule.com Some benzamide compounds have been identified as kinase inhibitors, a critical class of enzymes in cellular signaling pathways. drugbank.com The interaction is often governed by the molecule's ability to form hydrogen bonds and engage in hydrophobic or π-π stacking interactions with the target protein. chemenu.com
Elucidation of Metabolic Pathways
While specific metabolic studies on this compound are limited, its chemical structure allows for the prediction of several likely metabolic pathways. The functional groups present—a methoxy group, an N-methyl group, and a benzamide linkage—are susceptible to common enzymatic transformations in the body.
Potential metabolic reactions include:
O-Demethylation: The methoxy (-OCH₃) group on the benzene (B151609) ring can be enzymatically converted to a hydroxyl (-OH) group, a common metabolic reaction for many xenobiotics. smolecule.com
N-Demethylation: The methyl group attached to the amide nitrogen can be removed, yielding the corresponding secondary amide.
Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes, breaking the molecule into 4-methoxybenzoic acid and methylamine (B109427).
Aromatic Hydroxylation: A hydroxyl group could be introduced onto the benzene ring, although this is generally a less common pathway for activated rings.
Studies on related benzamide derivatives support these predictions. For example, the oxidation of methoxy groups is a noted reaction for similar compounds. smolecule.com Understanding these metabolic pathways is crucial for characterizing the compound's pharmacokinetic profile and duration of action.
High-Throughput Screening Methodologies in Drug Discovery Research
High-throughput screening (HTS) has become an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity. Benzamide derivatives, including structures related to this compound, are frequently included in these libraries and have been identified as "hits" in various screening campaigns. ontosight.ai
For instance, cell-based HTS was instrumental in identifying benzamide derivatives as a novel class of agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a factor in diabetes. nih.govresearchgate.net In these assays, vast numbers of compounds are tested for their ability to produce a desired biological response, and promising candidates are selected for further optimization. researchgate.net While HTS is a powerful discovery engine, it is often integrated with other computational and analytical methods, such as 4D-QSAR and molecular docking, to refine the selection process and improve the reliability of virtual screening experiments for benzamide derivatives. nih.govuncst.go.ug
Principles of Medicinal Chemistry in Benzamide Analog Design
The design of benzamide analogs is guided by the principles of medicinal chemistry, with a primary focus on understanding how chemical structure relates to biological activity.
Structure-Activity Relationship (SAR) Exploration in Benzamide Series
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For the benzamide series, SAR explorations have provided valuable insights into how different substituents and structural modifications influence biological activity. nih.gov
The core benzamide structure consists of a phenyl ring connected to a carbonyl group and a nitrogen atom. Modifications at each of these positions can have a profound impact.
Substituents on the Phenyl Ring: The position and nature of substituents on the benzene ring are critical. The 4-methoxy group in this compound is an electron-donating group that can influence the electronic properties of the entire molecule and enhance binding affinity to target proteins. SAR studies on antitubercular benzamides showed that replacing a morpholine (B109124) group with a smaller lipophilic methyl group at the C-5 position increased activity. acs.org
Amide (N-H) Substitutions: The group attached to the amide nitrogen significantly affects the compound's properties. In one study, an N-methylbenzamide compound showed excellent activity, comparable to the primary amide. acs.org In another SAR study, modifying the N-aryl portion of benzamide analogs led to the identification of negative allosteric modulators of neuronal nicotinic receptors. nih.gov
Linker and Terminal Group Modifications: In more complex analogs, the nature of any linker and terminal functional groups is explored. Studies have shown that replacing an ethyl spacer with a more rigid cyclobutane (B1203170) resulted in a significant decrease in activity against M. tuberculosis. acs.org
The following table summarizes SAR findings for a series of benzamide analogs developed as inhibitors of Mycobacterium tuberculosis QcrB.
| Compound | Substitution on Benzamide Core | Linker/Terminal Group | Activity (IC₉₀ in µM) | Reference |
| 4b | 5-methyl | 2-(3-fluorophenyl)ethoxy | 0.62 | acs.org |
| 22a | 5-methyl | 2-(3,5-difluorophenyl)ethoxy | 1.3 | acs.org |
| 22d | 5-methyl | 2-(4-bromophenyl)ethoxy | 0.33 | acs.org |
| 22f | 5-methyl, N-methyl | 2-(4-cyclopropylphenyl)ethoxy | 0.09 | acs.org |
| 22g | 5-methyl | cyclobutane | 66 | acs.org |
| 4l | 5-(3-furan) | 2-(3-fluorophenyl)ethoxy | 0.41 | acs.org |
| 4p | 5-(2-thiophene) | 2-(3-fluorophenyl)ethoxy | 0.2 | acs.org |
These systematic modifications allow medicinal chemists to fine-tune the pharmacological profile of benzamide derivatives, enhancing their efficacy and selectivity for specific biological targets. researchgate.netnih.gov
Rational Design Strategies for Biological Activity Modulation
The rational design of derivatives based on the this compound scaffold focuses on strategic modifications to enhance biological activity by improving interactions with specific molecular targets. Design strategies often involve altering substituents on the benzamide core to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles.
A key aspect of the structure of this compound is the electronic influence of its substituents. The methoxy group at the para-position is an electron-donating group, which increases the electron density on the benzene ring. This can influence the strength of interactions, such as hydrogen bonding and π-stacking, with biological targets. The N-methyl group also plays a crucial role in defining the molecule's conformation and lipophilicity, which can affect its ability to cross cell membranes and its binding affinity. cymitquimica.com
One common rational design strategy involves modifying or replacing these groups to probe their importance and optimize activity. For instance, in the design of kinase inhibitors, benzamide derivatives are often developed to mimic the natural ATP substrate. The design of novel compounds based on a 4-methylbenzamide (B193301) backbone for anticancer activity has shown that substituents play a critical role. In a study on new 4-methylbenzamide derivatives, preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various purine (B94841) derivatives was a key design idea to create inhibitors that could mimic type 2 Small Molecule Kinase Inhibitors (SMKIs). nih.gov
Another strategy involves using the methoxy group as a specific design element. In the development of inhibitors for ATAD2 (ATPase family AAA domain-containing protein 2), a methoxy group was incorporated into the 4-position of a benzene ring to mimic the "methyl" of the substrate's acetyl group, a key interaction point within the target's binding site. nih.gov This highlights a rational approach where a specific functional group is chosen to replicate a known binding interaction, thereby increasing the likelihood of potent biological activity.
The nearly planar conformation of this compound, with a dihedral angle of about 10.6° between the amide group and the benzene ring, is another feature that can be exploited in rational design. This planarity can be crucial for fitting into specific binding pockets. Rational design might involve introducing substituents that alter this dihedral angle to achieve a better fit in a non-planar binding site or, conversely, to enhance planarity and improve stacking interactions.
Computational Modeling in Ligand-Target Interactions
Computational modeling is an indispensable tool for understanding and predicting the interactions between ligands like this compound and their biological targets at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes, affinities, and conformational dynamics that govern biological activity.
Molecular docking studies can predict how this compound or its derivatives fit into the active site of a target protein. nanobioletters.com These simulations score potential binding poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. For the this compound scaffold, key interactions would likely involve:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming critical connections with amino acid residues in a protein's active site.
Hydrophobic Interactions: The benzene ring and the N-methyl group contribute to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar pockets in a target protein.
Methoxy Group Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl portion can engage in hydrophobic interactions.
In studies of related benzamide derivatives as kinase inhibitors, computational docking has been used to visualize and analyze these interactions. For example, in a study on 4-methylbenzamide derivatives targeting PDGFRα kinase, docking models showed that the amide group formed a hydrogen bond with the Cys-132 residue in the hinge region of the kinase. nih.gov Such models provide a structural hypothesis for the observed biological activity and guide the rational design of more potent analogs.
Computational studies also help in understanding the electronic properties of the molecule. The electron-donating nature of the methoxy group in this compound enhances electron density on the aromatic ring, which can be quantified through computational analysis and correlated with binding affinity. Furthermore, advanced techniques like MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and helping to identify stable, druggable conformations of the target protein. kobe-u.ac.jp
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. researchgate.net The this compound structure represents a scaffold that can be identified through or utilized in FBDD campaigns.
A notable example of the successful application of a related fragment comes from the discovery of inhibitors for ATAD2, a protein implicated in cancer. In this research, a fragment-based screening approach was used to identify initial hits. nih.gov Through a process of scaffold growth and optimization, various derivatives were synthesized. The introduction of a methoxy group at the 4-position of the benzamide ring (compound 19f ) resulted in the most potent inhibitor of ATAD2, with an IC₅₀ value of 0.27 µM. nih.gov This was a significant improvement over derivatives with other substituents, demonstrating the critical contribution of the 4-methoxy group to the binding affinity.
The rationale for this improvement was linked to the methoxy group mimicking a key interaction of the natural substrate. nih.gov This success underscores a core principle of FBDD: starting with a simple fragment and iteratively building upon it with structural information to achieve high-affinity ligands.
In another context, a lead optimization program for phosphodiesterase 10A (PDE10A) inhibitors identified N-methylbenzamides as a potent class of compounds. researchgate.net This discovery pathway, often beginning with fragment hits, highlights the utility of the N-methylbenzamide core in developing CNS-active agents. The FBDD approach allows for the efficient exploration of chemical space, and the inherent simplicity of fragments like those related to this compound provides a strong foundation for developing drug candidates with good ligand efficiency. researchgate.netacs.org
Compound and Data Tables
Advanced Applications in Materials Science
Polymer Development and Modification
While direct studies detailing the incorporation of 4-methoxy-N-methylbenzamide as a monomer are limited, its potential can be inferred from research on related benzamide (B126) structures. The parent compound, N-methylbenzamide, is known to enhance the physical properties of polymers and resins. Its integration can improve thermal stability, flexibility, and chemical resistance, making it a valuable component in the formulation of high-performance materials for industries such as aerospace and automotive.
The functional groups on this compound suggest its utility as both a modifying agent and a building block for novel polymers. The N-methyl group on the amide prevents the extensive hydrogen bonding seen in unsubstituted polyamides, which can improve solubility and processability. Research on poly(N-methyl benzamide) copolymers demonstrates that such structures can yield non-crystalline materials with notable tensile modulus. The methoxy (B1213986) group, being electron-donating, can further influence polymer properties by altering electronic characteristics and intermolecular interactions, potentially enhancing solubility and modifying the material's interaction with other substances.
Exploration in Advanced Material Synthesis
The utility of this compound extends to its role as a versatile intermediate in the synthesis of more complex organic molecules and advanced materials. Benzamide derivatives are foundational in creating a wide array of functional materials. For instance, N-substituted benzamides can be chemically converted to other valuable compounds like N-substituted ureas and carbamates, which are precursors for polyurethanes and other polymers. acs.org
The synthesis of novel aromatic polyamides is another area where derivatives of benzamides are crucial. scispace.com These polymers are known for their exceptional strength and thermal stability. The specific structure of this compound, with its defined reactive sites, makes it a candidate for inclusion in such syntheses, aiming to impart specific functionalities and properties to the final material. Its role as an important intermediate in organic synthesis is well-established, paving the way for its use in creating materials with tailored molecular architectures. researchgate.net
Design of Materials with Specific Thermal and Mechanical Properties
The design of materials with predictable thermal and mechanical characteristics is heavily dependent on understanding the molecular structure and intermolecular forces of their components. Detailed crystallographic studies of this compound provide critical insights for this purpose.
The molecule has a nearly planar conformation, with a small dihedral angle of 10.6(1)° between the amide group and the benzene (B151609) ring. nih.gov This planarity facilitates effective π-electron conjugation, contributing to the molecule's inherent stability. In its crystalline form, molecules of this compound are connected through N—H⋯O hydrogen bonds, forming chains that are further linked by C—H⋯π interactions. nih.gov This creates a robust, three-dimensional network, a feature that is highly desirable for thermal stability in a material. nih.gov
Interactive Data Table: Crystallographic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | nih.gov |
| Molecular Weight | 165.19 g/mol | nih.gov |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Dihedral Angle (Amide/Benzene Ring) | 10.6(1)° | nih.gov |
| C-N Amide Bond Length | 1.333(3) Å | |
| C-O Methoxy Bond Length | 1.365(3) Å | |
| Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions | nih.gov |
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for 4-methoxy-N-methylbenzamide, while effective, often involve multi-step processes. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies. This includes the exploration of greener solvents and catalytic systems to minimize environmental impact. rsc.org
Key areas of development include:
Catalytic Hydrogenation: Strategies involving catalytic hydrogenation are being explored. For instance, a patented method describes the synthesis of N-methyl-4-methoxyaniline through the hydrogenation of 4-ethoxyaniline with paraformaldehyde and a Raney nickel catalyst. This intermediate could then be acylated to produce the target compound.
Microwave-Assisted Synthesis: The use of microwave irradiation is a promising avenue for accelerating reaction times and improving yields in the synthesis of related benzamide (B126) derivatives, a technique that could be adapted for this compound. smolecule.com
Ruthenium-Catalyzed Reactions: Ruthenium-based catalysts have shown potential in the annulation and olefination of related N-methoxy-N-methylbenzamides, suggesting a possible route for novel synthetic pathways. rsc.org
Researchers are also investigating one-pot syntheses and flow chemistry approaches to streamline production and reduce waste. A recent study detailed a method for preparing N-Benzyl-4-methoxy-N-methylbenzamide with an 87% yield using triphenylphosphine (B44618) and N-chlorophthalimide. semanticscholar.org
Exploration of Undiscovered Biological Activities and Targets
While some biological activities of benzamide derivatives are known, the specific therapeutic potential of this compound remains an active area of investigation. nih.govontosight.ai Future research aims to uncover novel biological targets and applications for this compound and its derivatives.
Initial studies have suggested potential in several areas:
Antimicrobial and Antifungal Effects: Benzamide derivatives have demonstrated antibacterial and antifungal properties, indicating that this compound may possess similar activities. nih.gov
Anticancer Properties: Research into related benzamide structures has revealed promising anticancer activity, with some derivatives acting as kinase inhibitors.
Neurological Disorders: The structural motifs present in this compound are found in compounds being investigated for their potential in treating neurological conditions. chemimpex.com
Further screening against a wide range of biological targets, including enzymes and receptors, is crucial to identify new therapeutic opportunities. evitachem.comvulcanchem.com
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
To accelerate the discovery process and gain a more profound understanding of how this compound interacts with biological systems, researchers are increasingly integrating computational modeling with experimental validation.
This dual approach allows for:
Predicting Biological Activity: Computational tools can predict the binding affinity of this compound to various protein targets, helping to prioritize experimental testing.
Understanding Structure-Activity Relationships: By modeling how small structural changes affect the compound's interaction with a target, researchers can rationally design more potent and selective derivatives. rsc.org
Elucidating Reaction Mechanisms: Computational chemistry can provide insights into the transition states and energy profiles of synthetic reactions, aiding in the optimization of reaction conditions. rsc.org
Recent computational studies on similar benzamides have highlighted the influence of the methoxy (B1213986) group on the molecule's electronic properties and conformation, which are key determinants of its biological activity.
Expansion into Diverse Advanced Materials Applications
The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials. Future research will likely explore its use in creating novel polymers and other materials with tailored properties.
Potential applications in materials science include:
Polymer Science: Its ability to be modified allows for the development of polymers with specific thermal and mechanical characteristics. chemimpex.com
Organic Synthesis Intermediate: The compound serves as a valuable building block for creating more complex organic molecules with potential applications in various fields. nih.gov
The exploration of its derivatives, such as 4-Fluoro-N-methoxy-N-methylbenzamide, as intermediates in the synthesis of pharmaceuticals and agrochemicals, underscores the potential for this class of compounds in materials development. chemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
